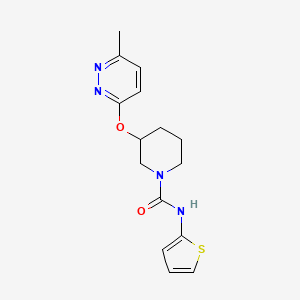

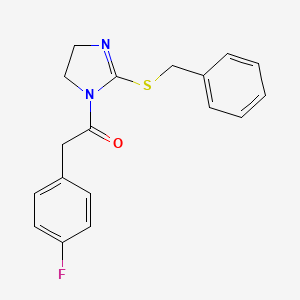

![molecular formula C19H21NO3 B2560863 2-[(4-Ethylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate CAS No. 1797928-07-4](/img/structure/B2560863.png)

2-[(4-Ethylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Ethylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate, also known as EPHEDRINE, is a chemical compound that has been widely used in scientific research. It is a sympathomimetic amine that acts as a central nervous system stimulant, and has been found to have a variety of physiological and biochemical effects. In

Scientific Research Applications

Synthesis of Novel Compounds

- Synthesis of α-Ketoamide Derivatives : A study by El‐Faham et al. (2013) described the use of OxymaPure/DIC in synthesizing a series of α-ketoamide derivatives, including 4-[2-(2-acetylaminophenyl)-2-oxo-acetylamino]benzoyl amino acid ester derivatives, related to 2-[(4-Ethylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate. These compounds were synthesized via the ring opening of N-acylisatin and characterized using various analytical methods (El‐Faham et al., 2013).

Corrosion Inhibition Studies

- Quinoxalines as Corrosion Inhibitors : Zarrouk et al. (2014) conducted a study on quinoxalines compounds, including ethyl 2-(4-(2-ethoxy-2-oxoethyl)-2-p-tolylquinoxalin-1(4H)-yl)acetate, as corrosion inhibitors for copper in nitric acid media. Quantum chemical calculations were performed to determine the relationship between molecular structure and inhibition efficiency (Zarrouk et al., 2014).

Applications in Organic Synthesis

- Synthesis of Pyrrole Derivatives : Yavari et al. (2002) reported the synthesis of dimethyl 1-aryl-4-ethoxy-5-oxo-4,5-dihydro-1H-pyrrole-2,3-dicarboxylates using ethyl 2-arylamino-2-oxo-acetates, which is relevant to the chemical structure of interest. This study highlights the utility of these compounds in organic synthesis (Yavari et al., 2002).

Pharmaceutical Research

- Anti-Arthritic Potential of Biaryl Compounds : Costa et al. (2012) explored green Suzuki coupling reactions to synthesize ethyl (4-phenylphenyl)acetate, a precursor to the drug felbinac, demonstrating potential applications in pharmaceutical research for compounds structurally related to 2-[(4-Ethylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate (Costa et al., 2012).

Chemoselective Acetylation

- Chemoselective Monoacetylation of Amino Groups : Magadum and Yadav (2018) studied the chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, indicating potential applications in the synthesis of intermediates for antimalarial drugs (Magadum & Yadav, 2018).

properties

IUPAC Name |

[2-(4-ethylanilino)-2-oxoethyl] 2-(4-methylphenyl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3/c1-3-15-8-10-17(11-9-15)20-18(21)13-23-19(22)12-16-6-4-14(2)5-7-16/h4-11H,3,12-13H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDEDCFGHLMRGGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)COC(=O)CC2=CC=C(C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Ethylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,5-dimethylthiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2560785.png)

![N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-pyridinyl)-2-thiophenecarboxamide](/img/structure/B2560790.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2560791.png)

![N-(3-(pyridin-3-yl(pyrrolidin-1-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B2560795.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea](/img/structure/B2560800.png)

![(E)-2-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]-3-naphthalen-1-ylprop-2-enenitrile](/img/structure/B2560802.png)